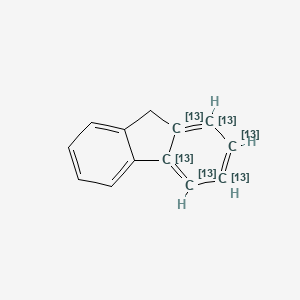

Fluorene-13C6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fluorene-13C6 is a labeled polycyclic aromatic hydrocarbon . It is a white crystalline solid with a molecular formula of C13H10 and a molecular weight of 172.17 .

Synthesis Analysis

Fluorene-based macrocycles and organic nanogrids can be synthesized through covalent nanosynthesis . The synthesis of fluorene typically occurs through the Friedel-Crafts reaction, where phenyl chloride is reacted with benzene in the presence of a Lewis acid catalyst .

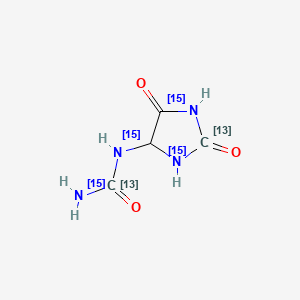

Molecular Structure Analysis

Fluorene is composed of two benzene rings fused with a five-membered central ring . Fluorenes are fused arenes with a hybrid entity between tetrahedral Csp3 and Csp2 . Four ingenious connection modes of fluorene-based macrocycles, including 2,7-, 3,6-, 9,9-, and 2,9-linkages, fully demonstrate the geometric possibilities of the macrocycles and nanogrids .

Chemical Reactions Analysis

Fluorene degradation involves the formation of catabolic intermediates identified from resting cell reactions of the SMT-1 strain as well as the involved catabolic pathway of fluorene . The identified intermediates were 9-fluorenone; 3,4-dihydroxy-9-fluorenone; phthalate and protocatechuic acid .

Physical And Chemical Properties Analysis

Fluorene-13C6 is a white solid with a molecular weight of 172.17 . It is characterized by its distinctive structure and unique chemical properties . It is insoluble and sinks in water .

科学研究应用

Detection of Reactive Oxygen Species (ROS)

Fluorene-13C6 has been utilized in the development of a fluorescent probe for the selective and precise identification of hypochlorite ions (ClO−), which are a type of ROS . This probe, based on the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism, offers a “turn-on” response and can quantitatively determine ClO− with a detection limit of 8.2 × 10−7 M . The binding constant with ClO− was computed as 9.75 × 10^3 M−1 , and the response time was a rapid 30 seconds .

Biological Imaging

Push-pull fluorenes, which include Fluorene-13C6 , are of particular interest in biological imaging due to their low cytotoxicity and high photostability . They have been used as biosensors for membranes and nucleic acids, exhibiting high responsiveness to environmental changes .

Synthesis of Aminoaromatics

Fluorene-13C6 is involved in the synthesis of challenging aminoaromatics via optimized air-stable Pd catalytic systems. This includes selective mono/di-amination and sequential one-pot synthesis, which are crucial for biological applications .

Development of Fluorene-Based Dyes

A library of fluorene-based dyes has been synthesized, varying the acceptor and donor groups. These dyes are analyzed for their structure-photophysics relationships, which are essential for further applications in biological probes .

Membrane-Specific Probes

Fluorene-13C6 has contributed to the synthesis of the first plasma membrane-specific fluorene probe. This probe is a powerful tool for studying the structure and biophysical dynamics of cell membranes, offering features like red-shifted absorption and high photostability .

DNA Labeling and Sensing

Fluorene-labeled phosphoramidites have been synthesized for site-specific incorporations into oligodeoxynucleotides (ODNs). These labeled sequences are sensitive to protic media and pH, providing a far-red emission with modest quantum yields. They have been used for base discrimination in DNA duplexes and as part of an emissive FRET pair for ratiometric turn-on in the NIR region .

作用机制

Target of Action

Fluorene-13C6, like other fluorene derivatives, is a polycyclic aromatic hydrocarbon (PAH) that primarily targets DNA . The compound’s mutagenic activity is attributed to the formation of metabolites that are reactive and capable of forming DNA adducts .

Mode of Action

The mode of action of Fluorene-13C6 involves its metabolites binding to DNA. This process involves the opening of the epoxide ring in Fluorene-13C6 anti- and syn-diolepoxide .

Biochemical Pathways

Fluorene-13C6 is metabolized via angular deoxygenation and cleavage of the five-membered ring catabolism pathway . This metabolic pathway leads to the formation of various intermediates, which are then further metabolized or excreted.

Result of Action

The primary result of Fluorene-13C6’s action is the formation of DNA adducts . These adducts can interfere with normal DNA replication and transcription, leading to mutations and potentially contributing to carcinogenesis .

安全和危害

未来方向

Fluorene-based macrocycles and organic nanogrids are an expanding family of macrocycle-like closed structures at the nanoscale . They can be used as nanoscale building blocks for the fabrication of not only rotaxanes, catenanes, knots, 3D cages, but also nanopolymers, covalent organic frameworks (COFs), metal–organic frameworks (MOFs), and complex molecular cross-scale architectures .

属性

IUPAC Name |

9H-fluorene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1-8H,9H2/i1+1,3+1,5+1,7+1,10+1,12+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHNNTQXNPWCJQ-DTUITLBKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

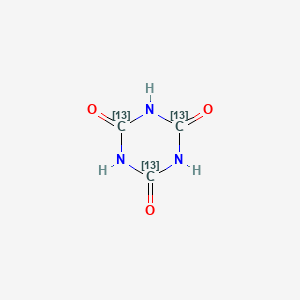

Isomeric SMILES |

C1C2=CC=CC=C2[13C]3=[13CH][13CH]=[13CH][13CH]=[13C]31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675899 |

Source

|

| Record name | (1,2,3,4,4a,9a-~13~C_6_)-9H-Fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189497-69-5 |

Source

|

| Record name | (1,2,3,4,4a,9a-~13~C_6_)-9H-Fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethylamine](/img/structure/B564498.png)

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine](/img/structure/B564500.png)

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate](/img/structure/B564501.png)

![(3S,4R,5S,6S,8S,9R,10S,13R,14S,15S,16R,17R)-17-[(2R)-5-[[(2R,3R,4S,5S)-4-hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15,16-hexol](/img/structure/B564516.png)